molecular formula C22H24N6O3 B14980372 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B14980372
M. Wt: 420.5 g/mol
InChI Key: SJWLKIPULXJIAF-UHFFFAOYSA-N
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Description

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a complex organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.

    Coupling with the Pyrimidine Derivative: The ethylamino-substituted pyrimidine can be synthesized separately and then coupled with the benzodioxin derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate or a carbodiimide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group or the benzodioxin ring.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be done using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study enzyme interactions or receptor binding.

    Medicine: Potential therapeutic applications as enzyme inhibitors or receptor antagonists.

    Industry: Use in the synthesis of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. Typically, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(METHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
  • 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

Uniqueness

The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to its analogs.

Properties

Molecular Formula

C22H24N6O3

Molecular Weight

420.5 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C22H24N6O3/c1-3-23-21-24-14(2)12-20(28-21)25-15-4-6-16(7-5-15)26-22(29)27-17-8-9-18-19(13-17)31-11-10-30-18/h4-9,12-13H,3,10-11H2,1-2H3,(H2,26,27,29)(H2,23,24,25,28)

InChI Key

SJWLKIPULXJIAF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

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